molecular formula C15H11BrN4O2 B11621754 N-Benzooxazol-2-yl-N'-(2-bromo-benzoyl)-guanidine

N-Benzooxazol-2-yl-N'-(2-bromo-benzoyl)-guanidine

Cat. No.: B11621754
M. Wt: 359.18 g/mol
InChI Key: CFQQRTFDTGAAGF-UHFFFAOYSA-N
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Description

N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-2-BROMOBENZAMIDE is a complex organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-2-BROMOBENZAMIDE typically involves the cyclization of 2-aminophenol with various aldehydes or ketones under acidic or basic conditions. One common method involves the use of a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux conditions . Another approach uses samarium triflate as a reusable acid catalyst in an aqueous medium .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs high-yielding and scalable methods. For example, the reaction of ortho-substituted anilines with functionalized orthoesters can yield benzoxazole derivatives efficiently . Additionally, the use of nanocatalysts and metal catalysts has been explored to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-2-BROMOBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-2-BROMOBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-2-BROMOBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-2-BROMOBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C15H11BrN4O2

Molecular Weight

359.18 g/mol

IUPAC Name

N-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-2-bromobenzamide

InChI

InChI=1S/C15H11BrN4O2/c16-10-6-2-1-5-9(10)13(21)19-14(17)20-15-18-11-7-3-4-8-12(11)22-15/h1-8H,(H3,17,18,19,20,21)

InChI Key

CFQQRTFDTGAAGF-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/C(=N/C2=NC3=CC=CC=C3O2)/N)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=NC2=NC3=CC=CC=C3O2)N)Br

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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